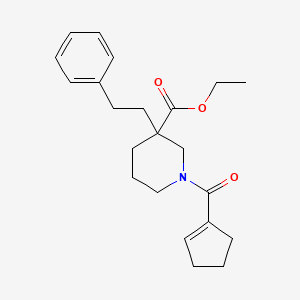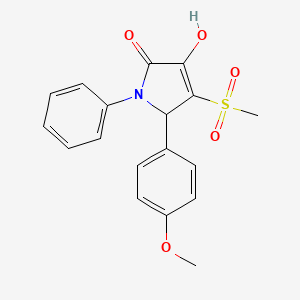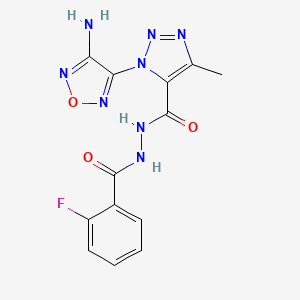![molecular formula C19H21N3O3 B6061897 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular energy metabolism and various physiological processes.
Wirkmechanismus
The mechanism of action of 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide involves the activation of NAD+ dependent enzymes, including sirtuins. This compound can increase NAD+ levels in cells by acting as a precursor to NAD+ synthesis. Increased NAD+ levels can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound can also activate sirtuins, which can regulate various cellular processes, including aging, inflammation, and stress response.
Biochemical and Physiological Effects:
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide has been shown to have several biochemical and physiological effects. This compound can increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound can also activate sirtuins, which can regulate various cellular processes, including aging, inflammation, and stress response. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide in lab experiments include its potential therapeutic applications in various diseases, its ability to increase NAD+ levels in cells, and its ability to activate sirtuins. However, the limitations of using this compound in lab experiments include its high cost, low solubility in water, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide. One potential direction is to investigate the therapeutic potential of this compound in cancer treatment. Another potential direction is to explore the role of this compound in regulating mitochondrial function and cellular energy metabolism. Furthermore, the potential of this compound in treating neurodegenerative diseases, metabolic disorders, and aging-related diseases can also be explored. Finally, more research is needed to understand the mechanism of action and potential side effects of this compound at different doses and in different cell types.
Synthesemethoden
The synthesis of 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide involves several steps. The first step is the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine, which is then coupled with nicotinamide in the presence of a coupling reagent. The resulting intermediate is then subjected to cyclopropylamine in the presence of a base to obtain the final product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide has been shown to have potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Several studies have demonstrated that this compound can increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound has also been shown to activate sirtuins, which are enzymes that play a crucial role in regulating cellular processes such as aging, inflammation, and stress response.
Eigenschaften
IUPAC Name |
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(13-5-8-18(21-11-13)22-14-6-7-14)20-10-9-15-12-24-16-3-1-2-4-17(16)25-15/h1-5,8,11,14-15H,6-7,9-10,12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRSFOROIYGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C(=O)NCCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)
![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)
